molecular formula C20H16N4O3 B2919678 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one CAS No. 1112373-96-2

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one

Cat. No.: B2919678
CAS No.: 1112373-96-2
M. Wt: 360.373
InChI Key: IGFLETBDUJNJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, and a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Construction of the Dihydropyridazinone Core: The dihydropyridazinone core can be formed by cyclization of a suitable precursor, often involving a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenyl)propionic acid: This compound shares the methoxyphenyl group but lacks the oxadiazole and dihydropyridazinone moieties.

    2-Methoxyphenyl isocyanate: This compound contains the methoxyphenyl group and is used in different chemical reactions.

    4-Methoxyformanilide: This compound has a methoxyphenyl group and is used in various organic syntheses.

Uniqueness

3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-13-7-9-14(10-8-13)24-12-11-16(25)18(22-24)20-21-19(23-27-20)15-5-3-4-6-17(15)26-2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFLETBDUJNJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.